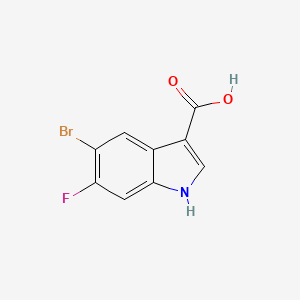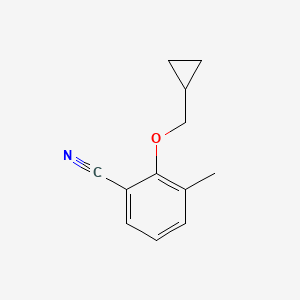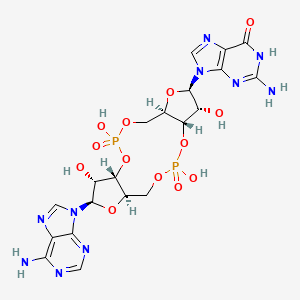
Cgamp
Vue d'ensemble
Description
Cyclic guanosine monophosphate–adenosine monophosphate (cyclic GMP-AMP, cGAMP) is the first cyclic di-nucleotide found in metazoa . In mammalian cells, cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) from ATP and GTP upon cytosolic DNA stimulation .
Synthesis Analysis
In mammalian cells, cGAMP is synthesized by cGAS from ATP and GTP upon cytosolic DNA stimulation . The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli has been reported . The process involves the recombinant production of cGAMP via a whole-cell biocatalysis platform utilizing the murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS) .Molecular Structure Analysis
The molecular formula of cGAMP is C20H24N10O13P2 . The molecular weight is 674.420 . The structure of cGAMP reveals a nucleotidyltransferase signaling core shared with cGAS and a diversified primary ligand-binding surface modified with notable insertions and deletions .Chemical Reactions Analysis
The synthesis rates of 2′3′-cGAMP were comparable to the maximal reaction rate achieved in single-step reactions . An iterative optimization of substrate, cofactor, and enzyme concentrations led to an overall yield of 0.08 mole 2′3′-cGAMP per mole adenosine, which is comparable to chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of cGAMP include a molecular weight of 674.420 and a chemical formula of C20H24N10O13P2 . More specific physical and chemical properties can be found in the Certificate of Analysis provided by the manufacturer .Applications De Recherche Scientifique
Application 1: Immunotherapeutics for the Treatment of Cancer and Vaccine Adjuvants for Infectious Diseases
- Summary of the Application : Agonists of the stimulator of interferon genes (STING) pathway, such as cGAMP, are being explored as potential immunotherapeutics for the treatment of cancer and as vaccine adjuvants for infectious diseases .
- Methods of Application or Experimental Procedures : The production of cGAMP was pursued via a whole-cell biocatalysis platform utilizing the murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS). In E. coli BL21 (DE3) cells, recombinant expression of mcGAS, a DNA-dependent enzyme, led to the secretion of cGAMP to the supernatants .
- Results or Outcomes : The maximum yield of cGAMP in the supernatants was improved by 30% from 146 mg/L to 186 ± 7 mg/mL under optimized conditions .
Application 2: Cardiovascular Diseases
- Summary of the Application : The cGAS-STING signaling pathway, an important component of the innate immune system, is involved in the development of several cardiovascular diseases (CVDs) such as myocardial infarction, heart failure, atherosclerosis, and aortic dissection/aneurysm .
- Methods of Application or Experimental Procedures : The cGAS-STING pathway is activated by the detection and binding of double-stranded DNA (dsDNA), thus catalyzing the synthesis of 2′3′-cGAMP .
- Results or Outcomes : Many recent studies have revealed a regulatory role of the cGAS-STING signaling pathway in CVDs. Increasing evidence suggests that inhibiting the cGAS-STING signaling pathway can significantly inhibit myocardial hypertrophy and inflammatory cell infiltration .
Application 3: Chronic Immune and Inflammatory Diseases
- Summary of the Application : The cGAS/STING signaling pathway is a key axis of autoimmunity and the inflammatory response. It is activated by endogenous DNA, including DNA released from mitochondria and extranuclear chromatin, as well as exogenous DNA derived from pathogenic microorganisms .
- Methods of Application or Experimental Procedures : The cGAS/STING pathway is activated by the detection and binding of double-stranded DNA (dsDNA), thus catalyzing the synthesis of 2′3′-cGAMP .
- Results or Outcomes : The cGAS/STING signaling pathway represents an efficient therapeutic target. Accumulated evidence suggests that modulating this pathway could provide insights into the prevention and treatment of cGAS/STING-related chronic immune and inflammatory diseases .
Application 4: Neurological Diseases
- Summary of the Application : The transfer of cGAMP from neurons to microglia activates microglial type I interferon signaling, which plays a role in neurological diseases .
- Methods of Application or Experimental Procedures : The study involves tracking the transfer of cGAMP from neurons to microglia and observing the activation of microglial type I interferon signaling .
- Results or Outcomes : The results of this study could provide insights into the role of cGAMP in neurological diseases .
Application 5: Autoimmune Diseases
- Summary of the Application : The cGAS-STING pathway plays an important role in innate immunity, but cGAMP can also be activated by the body’s abnormal DNA to cause tissue damage or autoimmune diseases, such as Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), primary biliary liver disease .
- Methods of Application or Experimental Procedures : The cGAS-STING pathway is activated by the detection and binding of double-stranded DNA (dsDNA), thus catalyzing the synthesis of 2′3′-cGAMP .
- Results or Outcomes : The cGAS-STING pathway represents an efficient therapeutic target. Based on the accumulated evidence, we present insights into the prevention and treatment of cGAMP-related chronic immune and inflammatory diseases .
Application 6: Efficient Synthesis and Purification
- Summary of the Application : The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli is being explored .
- Methods of Application or Experimental Procedures : The production of cGAMP was pursued via a whole-cell biocatalysis platform utilizing the murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS). In E. coli BL21 (DE3) cells, recombinant expression of mcGAS, a DNA-dependent enzyme, led to the secretion of cGAMP to the supernatants .
- Results or Outcomes : The maximum yield of cGAMP in the supernatants was improved by 30% from 146 mg/L to 186 ± 7 mg/mL under optimized conditions .
Safety And Hazards
CGAMP is classified as a skin irritant (Category 2, H315) and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling cGAMP .
Orientations Futures
The discovery of cGAMP filled an important gap in our understanding of innate immune signaling . Recent studies have identified multiple mechanisms by which 2’3’-cGAMP can travel to neighboring cells where it activates STING independent of DNA sensing by cGAS . This change in perspective can be applied to vaccine design, cancer immunotherapies, and treatment of cGAS-STING associated disease .
Propriétés
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCBNSCSPXMEBK-INFSMZHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045334 | |
| Record name | 3',5'-Cyclic GMP-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cgamp | |
CAS RN |
849214-04-6 | |
| Record name | 3',5'-Cyclic GMP-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



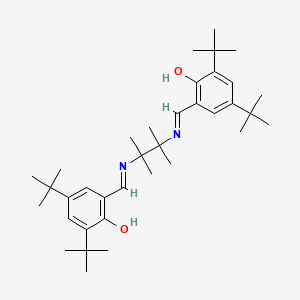
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)
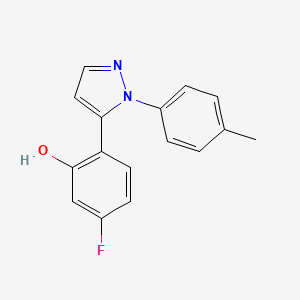
![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)
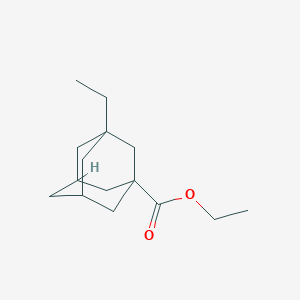
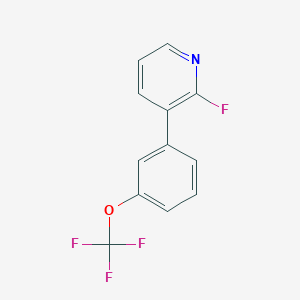
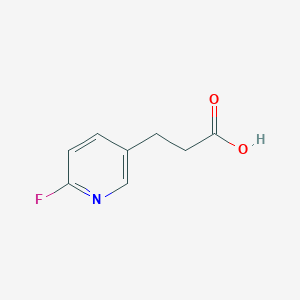
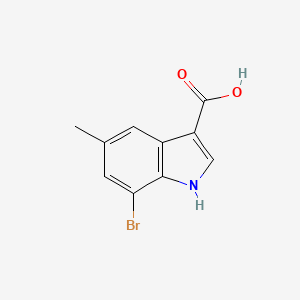
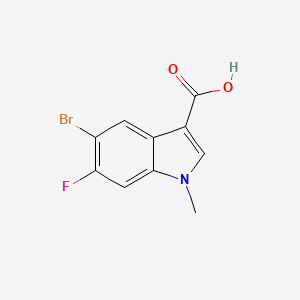
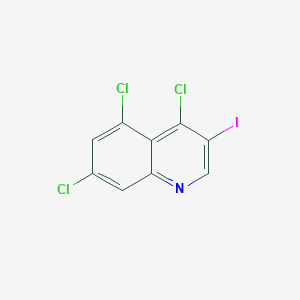
![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)
